4-Nitrophenyl beta-D-thiofucopyranoside
Description
4-Nitrophenyl beta-D-thiofucopyranoside (CAS: 1226-39-7) is a biochemical compound featuring a thioether linkage between the 4-nitrophenyl group and the beta-D-fucopyranose sugar. Its molecular formula is C₁₂H₁₅NO₇S, with a molecular weight of 317.32 g/mol . The sulfur atom replaces the oxygen in the glycosidic bond, enhancing resistance to enzymatic hydrolysis and altering substrate specificity. This compound is widely used as a chromogenic substrate in enzyme assays, particularly for studying β-D-fucosidases and related glycosidases involved in carbohydrate metabolism .
Properties
CAS No. |
51885-71-3 |
|---|---|
Molecular Formula |
C12H15NO6S |
Molecular Weight |
301.32 g/mol |
IUPAC Name |
2-methyl-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H15NO6S/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3 |
InChI Key |
JVQFCJCGZQPUHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=C(C=C2)[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl beta-D-thiofucopyranoside typically involves the reaction of 4-nitrophenol with beta-D-thiofucopyranosyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform , and the product is purified by recrystallization or chromatography .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl beta-D-thiofucopyranoside undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by enzymes such as beta-galactosidase , resulting in the release of 4-nitrophenol .
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride .
Substitution: The thio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Enzymatic reactions typically occur in aqueous buffers at physiological pH and temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as thiols or amines in organic solvents like dimethylformamide (DMF) .
Major Products:
Hydrolysis: 4-Nitrophenol and beta-D-thiofucose.
Reduction: 4-Aminophenyl beta-D-thiofucopyranoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl beta-D-thiofucopyranoside is widely used in scientific research, particularly in the following areas:
Chemistry:
Enzyme Assays: Used as a chromogenic substrate to measure the activity of enzymes such as beta-galactosidase .
Biology:
Glycosidase Studies: Helps in studying the specificity and kinetics of glycosidases, enzymes that hydrolyze glycosidic bonds.
Medicine:
Diagnostic Tools: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry:
Mechanism of Action
The mechanism of action of 4-Nitrophenyl beta-D-thiofucopyranoside involves its interaction with specific enzymes, particularly glycosidases. When used as a substrate, the compound binds to the active site of the enzyme, leading to the cleavage of the glycosidic bond and the release of 4-nitrophenol . This reaction can be monitored spectrophotometrically due to the distinct absorbance of 4-nitrophenol at 405 nm .
Comparison with Similar Compounds
Structural and Molecular Differences
The table below compares key structural and molecular properties of 4-nitrophenyl beta-D-thiofucopyranoside with analogous glycosides:
Key Observations :
- Sugar Specificity: The type of sugar (e.g., fucose, glucose, xylose) determines enzyme targeting. For example, beta-D-thiofucopyranoside is specific to β-fucosidases, whereas beta-D-glucopyranoside targets β-glucosidases .
- Bond Type : Thioether bonds (S) increase hydrolytic stability compared to ether bonds (O), making thio derivatives useful in long-term enzyme inhibition studies .
Enzyme Specificity and Kinetic Data
The following table highlights enzyme targets and kinetic parameters:
Mechanistic Insights :
- Thio vs. Oxygen Bonds : The sulfur atom in thio derivatives reduces the transition state stabilization by glycosidases, often leading to slower hydrolysis rates but higher binding affinity due to increased hydrophobicity .
- Stereochemical Effects: Beta vs. alpha anomers and D vs. L sugar configurations drastically alter enzyme recognition. For instance, 4-nitrophenyl alpha-L-fucopyranoside (CAS: 10231-84-2) targets α-L-fucosidases, unlike its beta-D counterpart .
Stability and Practical Considerations
- Storage: this compound requires storage at 2–8°C in dry conditions to prevent decomposition, similar to other nitrophenyl glycosides .
- pKa: The predicted pKa of 12.68 ± 0.70 for the thiofucopyranoside suggests moderate solubility in alkaline buffers, which aligns with its use in enzyme assays at pH ~11 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
